1-ethyl-1H-benzo[d]imidazol-5-ol
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Overview
Description
1-Ethyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound, in particular, features an ethyl group at the 1-position and a hydroxyl group at the 5-position of the benzoimidazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-benzo[d]imidazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with ethyl chloroformate, followed by cyclization and subsequent hydroxylation at the 5-position. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The ethyl group at the 1-position can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly employed.
Major Products Formed:
Oxidation: Formation of 1-ethyl-1H-benzo[d]imidazol-5-one.
Reduction: Formation of 1-ethyl-1,2-dihydro-1H-benzo[d]imidazol-5-ol.
Substitution: Formation of various 1-alkyl or 1-aryl derivatives.
Scientific Research Applications
1-Ethyl-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position can form hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the imidazole ring can interact with metal ions and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of microbial cell walls .
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazol-5-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-benzo[d]imidazol-5-ol: Similar structure but with a propyl group instead of an ethyl group.
1-Ethyl-1H-benzo[d]imidazol-6-ol: Similar structure but with the hydroxyl group at the 6-position instead of the 5-position.
Uniqueness: 1-Ethyl-1H-benzo[d]imidazol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the hydroxyl group at the 5-position provides distinct properties that can be exploited in various applications .
Properties
CAS No. |
90868-12-5 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-ethylbenzimidazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-2-11-6-10-8-5-7(12)3-4-9(8)11/h3-6,12H,2H2,1H3 |
InChI Key |
VILUGIZOTYJGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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